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Cat. No.: B8757019 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
BMS-986104 is a selective modulator of the sphingosine-1-phosphate receptor 1 (S1P1), a G

protein-coupled receptor critically involved in lymphocyte trafficking.[1][2] As a prodrug, BMS-
986104 is phosphorylated in vivo to its active metabolite, BMS-986104-phosphate (BMS-
986104-P), which then acts as a partial agonist at the S1P1 receptor.[1][3] This mechanism of

action leads to the internalization and functional antagonism of the S1P1 receptor, thereby

preventing the egress of lymphocytes from lymph nodes. This targeted immunomodulation

makes BMS-986104 a compound of interest for the treatment of autoimmune diseases.[1]

These application notes provide detailed protocols for the in vitro characterization of BMS-
986104 in cell culture, including functional assays to assess its activity on the S1P1 signaling

pathway and a protocol for a three-dimensional brain cell culture model to study its potential

effects on remyelination.

Mechanism of Action and Signaling Pathway
BMS-986104-P, the active form of the drug, selectively binds to the S1P1 receptor. The S1P1

receptor is primarily coupled to the Gi/o family of G proteins. Upon agonist binding, the G

protein is activated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in

intracellular cyclic AMP (cAMP) levels. The activation of the S1P1 receptor can also lead to the

phosphorylation of extracellular signal-regulated kinase (ERK) and receptor internalization,
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which are important for regulating downstream cellular processes and receptor desensitization.

[1] BMS-986104-P has been shown to be a biased agonist, demonstrating different functional

activities in various downstream signaling pathways compared to other S1P1 modulators.[1][4]

Cell Membrane

Intracellular Signaling

S1P1 Receptor

Gi/o ActivationActivates

Receptor
Internalization

BMS-986104-P Binds

Adenylyl Cyclase
Inhibition

ERK Phosphorylation

↓ cAMP

Click to download full resolution via product page

BMS-986104-P Signaling Pathway

Data Presentation
The in vitro pharmacological profile of BMS-986104-phosphate (BMS-986104-P or 3d-P) has

been characterized in several functional assays. The following table summarizes the activity of

BMS-986104-P in comparison to a reference S1P1 receptor full agonist (FTY720-P or 1-P).
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Assay Cell Line
Parameter
Measured

BMS-986104-P
Activity

Reference

S1P1 Receptor

Binding

CHO cells

expressing

human S1P1

Binding Affinity

(Ki)

Equipotent to

FTY720-P
[1]

cAMP Inhibition

CHO cells

expressing

human S1P1

EC50

Full agonist,

equipotent to

FTY720-P

[1]

GTPγS Binding

CHO cells

expressing

human S1P1

EC50 and Emax

Partial agonist

(81% Emax

relative to

endogenous

ligand)

[1]

ERK

Phosphorylation

CHO cells

expressing

human S1P1

EC50

Full agonist,

~1000-fold less

potent than

FTY720-P

[1]

S1P1 Receptor

Internalization

CHO cells

expressing

human S1P1

Emax Partial agonist [1]

Note: Specific EC50 and Ki values for BMS-986104-P are not publicly available in the reviewed

literature. The data presented reflects relative potency and efficacy.

Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the activity of

BMS-986104.

General Cell Culture and BMS-986104 Preparation
Cell Lines: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells

stably expressing the human S1P1 receptor are recommended for functional assays.
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Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) or Ham's F-12 medium

supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a

selection antibiotic (e.g., G418) to maintain receptor expression.

BMS-986104 Preparation: BMS-986104 is a prodrug and requires phosphorylation to its

active form, BMS-986104-P. For in vitro assays, it is recommended to use the synthetically

prepared phosphorylated form. If using the parent compound, cells that endogenously

express sphingosine kinase 2 should be used, or the enzyme should be provided. Stock

solutions of BMS-986104-P can be prepared in DMSO and stored at -20°C. Final DMSO

concentrations in cell-based assays should be kept below 0.1% to avoid toxicity.

Experimental Workflow for In Vitro Assays
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General workflow for in vitro functional assays.
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cAMP Inhibition Assay
This assay measures the ability of BMS-986104-P to inhibit adenylyl cyclase activity, leading to

a decrease in intracellular cAMP levels.

Materials:

S1P1-expressing CHO or HEK293 cells

Assay buffer (e.g., HBSS with 20 mM HEPES)

Forskolin (to stimulate adenylyl cyclase)

BMS-986104-P

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

Protocol:

Seed cells in a 96-well or 384-well plate and culture overnight.

Replace culture medium with assay buffer and incubate for 30 minutes at 37°C.

Add varying concentrations of BMS-986104-P to the wells and incubate for 15-30 minutes

at 37°C.

Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except for negative

controls) to stimulate cAMP production.

Incubate for 15-30 minutes at 37°C.

Lyse the cells and measure intracellular cAMP levels according to the manufacturer's

instructions of the chosen cAMP detection kit.

Generate a dose-response curve and calculate the EC50 value.

GTPγS Binding Assay
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This assay measures the activation of G proteins by the S1P1 receptor upon binding of BMS-
986104-P.

Materials:

Membranes prepared from S1P1-expressing cells

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4)

[35S]GTPγS (radiolabeled non-hydrolyzable GTP analog)

GDP

BMS-986104-P

Scintillation counter

Protocol:

In a 96-well plate, add cell membranes, assay buffer, and GDP.

Add varying concentrations of BMS-986104-P.

Initiate the reaction by adding [35S]GTPγS.

Incubate for 60 minutes at 30°C with gentle agitation.

Terminate the reaction by rapid filtration through a filter plate and wash with ice-cold buffer.

Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

Plot the specific binding of [35S]GTPγS against the concentration of BMS-986104-P to

determine the EC50 and Emax.

ERK Phosphorylation Assay
This assay determines the effect of BMS-986104-P on the phosphorylation of ERK1/2.

Materials:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b8757019?utm_src=pdf-body
https://www.benchchem.com/product/b8757019?utm_src=pdf-body
https://www.benchchem.com/product/b8757019?utm_src=pdf-body
https://www.benchchem.com/product/b8757019?utm_src=pdf-body
https://www.benchchem.com/product/b8757019?utm_src=pdf-body
https://www.benchchem.com/product/b8757019?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8757019?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


S1P1-expressing cells

Serum-free culture medium

BMS-986104-P

Lysis buffer containing phosphatase and protease inhibitors

Antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

Western blot reagents or cell-based ELISA kit

Protocol (Western Blot):

Seed cells and grow to 80-90% confluency.

Serum-starve the cells for 4-24 hours.

Treat cells with different concentrations of BMS-986104-P for a short period (e.g., 5-15

minutes).

Lyse the cells and determine protein concentration.

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

Probe the membrane with anti-phospho-ERK1/2 antibody, followed by a secondary

antibody.

Strip the membrane and re-probe with anti-total-ERK1/2 antibody for normalization.

Quantify band intensities to determine the ratio of phosphorylated to total ERK.

S1P1 Receptor Internalization Assay
This assay visualizes and quantifies the translocation of the S1P1 receptor from the cell

membrane to the cytoplasm upon treatment with BMS-986104-P.

Materials:
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Cells stably expressing a fluorescently-tagged S1P1 receptor (e.g., S1P1-eGFP)

BMS-986104-P

High-content imaging system or fluorescence microscope

Protocol:

Seed S1P1-eGFP expressing cells in a multi-well imaging plate.

Treat cells with varying concentrations of BMS-986104-P for 30-60 minutes.

Fix the cells with paraformaldehyde.

Acquire images using a high-content imaging system.

Quantify the amount of receptor internalization by measuring the fluorescence intensity

within intracellular vesicles relative to the cell membrane.

Determine the Emax for receptor internalization.

Three-Dimensional (3D) Brain Spheroid Culture for
Remyelination Studies
BMS-986104 has been reported to exhibit remyelinating effects in a 3D brain cell culture assay.

[5] The following protocol describes the generation of brain spheroids and induction of

demyelination to study the effects of BMS-986104 on remyelination.

Materials:

Primary cortical cells from embryonic or neonatal rodents

Neurobasal medium supplemented with B27 and GlutaMAX

Non-adherent round-bottom 96-well plates

Lysophosphatidylcholine (LPC) for inducing demyelination

BMS-986104-P
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Myelin basic protein (MBP) antibody for immunostaining

Protocol:

Spheroid Formation:

Isolate primary cortical cells from embryonic day 15-18 mouse or rat brains.

Create a single-cell suspension.

Seed cells in non-adherent round-bottom 96-well plates at a density of 10,000-50,000

cells per well in neural differentiation medium.

Culture for 3-4 weeks to allow for spheroid formation and myelination.

Demyelination:

Treat mature spheroids with lysophosphatidylcholine (LPC; e.g., 100 µg/mL) for 18-24

hours to induce demyelination.

Wash the spheroids to remove LPC and replace with fresh culture medium.

BMS-986104 Treatment and Remyelination:

Treat the demyelinated spheroids with various concentrations of BMS-986104-P.

Culture for an additional 1-2 weeks to allow for remyelination.

Analysis:

Fix the spheroids and perform whole-mount immunostaining for myelin basic protein

(MBP) to visualize myelinated axons.

Acquire images using a confocal microscope and quantify the extent of remyelination by

measuring the MBP-positive area or intensity.

Conclusion
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The provided protocols offer a comprehensive framework for the in vitro evaluation of BMS-
986104. These assays are essential for understanding its mechanism of action, potency, and

potential therapeutic effects. The use of these standardized methods will facilitate the

generation of reproducible and comparable data for researchers in the field of drug

development and immunology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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